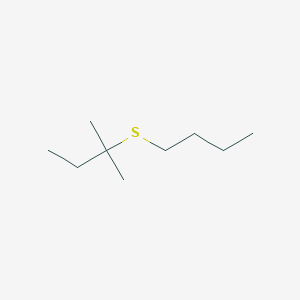
2-Butylsulfanyl-2-methylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butylsulfanyl-2-methylbutane is an organic compound that belongs to the class of alkanes It is characterized by the presence of a butylsulfanyl group attached to a 2-methylbutane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butylsulfanyl-2-methylbutane can be achieved through several methods. One common approach involves the reaction of 2-methylbutane with butylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the sulfanyl bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The process is optimized to ensure high yield and purity of the final product. Industrial methods often employ continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Butylsulfanyl-2-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted alkanes depending on the nucleophile used.
Scientific Research Applications
2-Butylsulfanyl-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of sulfanyl groups.
Biology: The compound is investigated for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-butylsulfanyl-2-methylbutane involves its interaction with various molecular targets. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity. The pathways involved include electron transfer processes and the formation of intermediate species that facilitate further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2-Methylbutane: A structural isomer with different reactivity due to the absence of the sulfanyl group.
Butylthiol: Contains a thiol group instead of a sulfanyl group, leading to different chemical behavior.
2-Butylsulfanylpropane: Similar structure but with a different carbon backbone.
Uniqueness
2-Butylsulfanyl-2-methylbutane is unique due to the presence of both a butyl and a sulfanyl group on the same carbon backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
24487-59-0 |
|---|---|
Molecular Formula |
C9H20S |
Molecular Weight |
160.32 g/mol |
IUPAC Name |
2-butylsulfanyl-2-methylbutane |
InChI |
InChI=1S/C9H20S/c1-5-7-8-10-9(3,4)6-2/h5-8H2,1-4H3 |
InChI Key |
PAENQPSFTOECFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


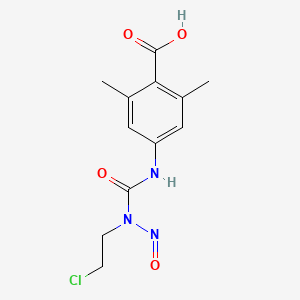
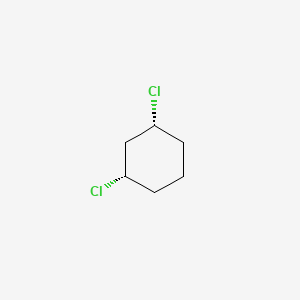
![2-[(2-Oxoethyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14684759.png)
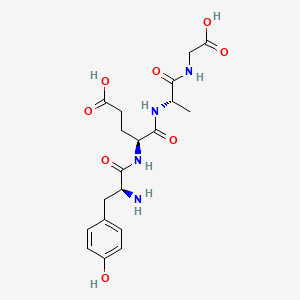
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-(bromomethyl)-](/img/structure/B14684762.png)
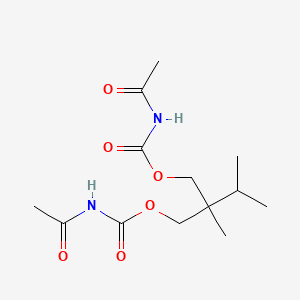
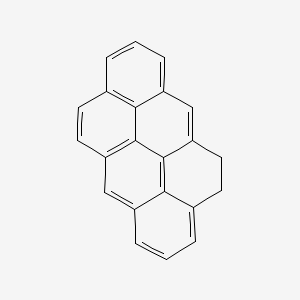
![Ethyl 4-chloro-6-[p-chlorophenoxy]-1,5-naphthyridine-3-carboxylate](/img/structure/B14684785.png)
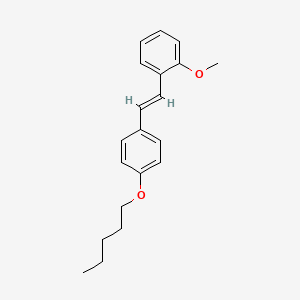
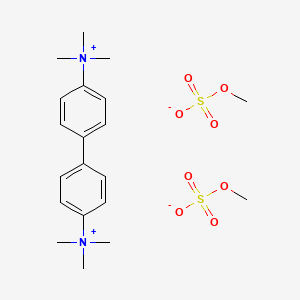
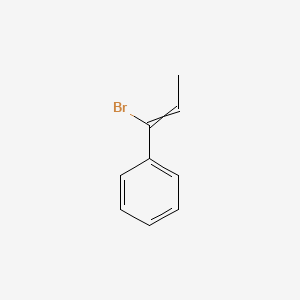
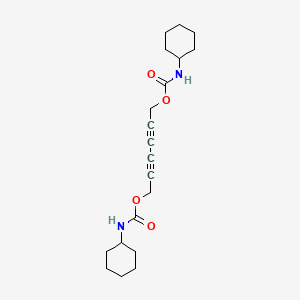
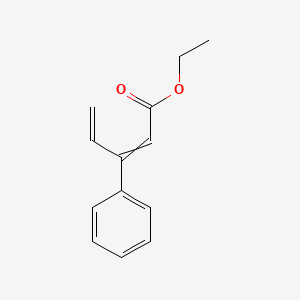
![[4-(Nonyloxy)phenyl]acetic acid](/img/structure/B14684811.png)
